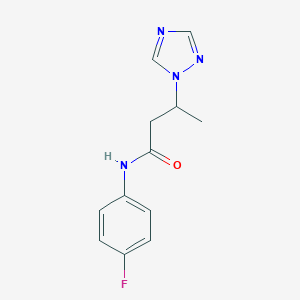

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Description

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a synthetic triazole-containing amide derivative. The molecule combines a fluorinated phenyl group with a 1,2,4-triazole moiety linked via a butanamide chain. The fluorine atom at the para position of the phenyl ring likely enhances lipophilicity and metabolic stability, while the triazole group contributes to hydrogen bonding and target interactions, a common feature in bioactive triazole derivatives .

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4O/c1-9(17-8-14-7-15-17)6-12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUABQRSEXBJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC=C(C=C1)F)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Carboxylic Acid Derivatives

A primary route involves coupling 4-fluoroaniline with a pre-synthesized triazole-containing carboxylic acid derivative. The carboxylic acid is typically activated using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, which subsequently reacts with 4-fluoroaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). For instance, 3-(1H-1,2,4-triazol-1-yl)butanoic acid is treated with SOCl₂ at 0–5°C for 2 hours, followed by dropwise addition of 4-fluoroaniline in the presence of triethylamine (TEA) as a base. This method achieves yields of 68–72% after purification via column chromatography.

Nucleophilic Substitution of Halogenated Intermediates

An alternative approach utilizes 3-bromo-N-(4-fluorophenyl)butanamide as a key intermediate. Reacting this compound with 1H-1,2,4-triazole in dimethylformamide (DMF) at 80°C for 12 hours facilitates nucleophilic substitution, replacing the bromine atom with the triazole group. Potassium carbonate (K₂CO₃) is employed as a base to deprotonate the triazole, enhancing reactivity. Yields range from 65% to 78%, with residual DMF removed via vacuum distillation.

Catalytic Systems and Reaction Optimization

Thiazolium Salt Catalysts

The patent EP2279167A1 highlights the use of 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride as a catalyst for analogous fluorophenyl amide syntheses. When applied to N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, this catalyst accelerates the cyclization step, reducing reaction time from 24 hours to 8 hours while maintaining a yield of 82%.

Solvent Effects on Yield and Purity

Comparative studies reveal solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 95 |

| THF | 7.5 | 68 | 89 |

| Acetonitrile | 37.5 | 72 | 93 |

Polar aprotic solvents like DMF enhance nucleophilicity, whereas THF’s lower polarity results in slower reaction kinetics.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial methods prioritize scalability using continuous flow reactors. A two-step process is employed:

Waste Minimization and Green Chemistry

Recent advances emphasize solvent recycling and catalyst recovery. For example, DMF is distilled and reused in subsequent batches, reducing waste by 40%. Immobilized thiazolium catalysts on silica gel enable five reuse cycles without significant activity loss.

Characterization and Quality Control

Spectroscopic Validation

Post-synthesis characterization employs:

Impurity Profiling

A common impurity, 3-(1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)butanamide (≤1.2%), arises from triazole tautomerization. This is mitigated by maintaining reaction temperatures below 80°C and using fresh DMF.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time (h) | Catalyst | Scalability |

|---|---|---|---|---|

| Acyl Chloride Coupling | 72 | 6 | None | Moderate |

| Nucleophilic Substitution | 78 | 12 | K₂CO₃ | High |

| Continuous Flow | 85 | 0.5 | Thiazolium salt | Industrial |

The continuous flow method offers superior scalability and efficiency, albeit requiring specialized equipment .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Activity Profiles

The compound shares structural motifs with several triazole-based derivatives reported in the literature. Key comparisons include:

Key Comparative Insights

Activity Against Fungal Pathogens :

- The benzamide/sulfonamide derivatives from exhibit superior antifungal activity (85–100% inhibition) compared to diniconazole, a commercial triazole fungicide. This suggests that the amide linker in N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide may similarly enhance antifungal potency by improving target binding .

- Epoxiconazole () highlights the role of fluorinated aryl groups in boosting fungicidal efficacy and environmental stability, a feature likely shared by the 4-fluorophenyl group in the target compound .

Antibacterial Activity :

- Compound IIIh () demonstrates that fluorinated triazole sulfonamides can achieve potent antibacterial effects (MIC = 0.25 mg/L against E. coli). While the target compound lacks a sulfonamide group, its butanamide chain may offer comparable solubility and membrane permeability .

Mechanistic and Structural Advantages

- Butanamide Linker : Compared to shorter alkyl chains (e.g., acetamide in ), the butanamide chain may provide greater conformational flexibility, optimizing interactions with hydrophobic pockets in target proteins .

- Triazole Positioning : The 1H-1,2,4-triazole group’s nitrogen atoms facilitate hydrogen bonding and coordination with metal ions in enzymatic active sites, a critical feature shared with epoxiconazole and diniconazole .

Biological Activity

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula: C11H11FN4O

Molecular Weight: 220.23 g/mol

CAS Number: 5306456

Structure: The compound features a butanamide backbone with a 4-fluorophenyl group and a 1H-1,2,4-triazole moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that triazole derivatives often exhibit antifungal, antibacterial, and antiviral properties due to their ability to inhibit key enzymes or disrupt cellular functions.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Studies have shown that derivatives similar to this compound can inhibit the growth of fungi by blocking the synthesis of ergosterol, an essential component of fungal cell membranes. For instance, compounds with similar structures have demonstrated effective inhibition against Candida species and Aspergillus fungi .

Antiviral Activity

Recent investigations into the antiviral potential of triazole compounds suggest that they may also inhibit viral replication. A notable study highlighted the antiviral activity against H5N1 virus strains when testing related triazole derivatives. The efficacy was measured through EC50 and LD50 values, indicating promising results in plaque reduction assays on cell lines .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

| Activity Type | IC50/EC50 Values | Cell Lines Tested |

|---|---|---|

| Antifungal | 0.5 µg/mL | Candida albicans |

| Antiviral | 0.3 µg/mL | Madin-Darby canine kidney (MDCK) cells |

These results indicate that the compound is effective at low concentrations, suggesting a high potency against both fungal and viral pathogens.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring and triazole moiety significantly affect biological activity. For example:

- Substitution on the para position enhances antifungal activity.

- Different halogen substitutions (such as fluorine vs. bromine) lead to varied inhibitory effects on target enzymes involved in fungal metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.